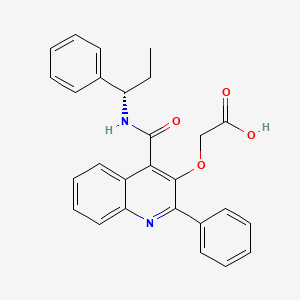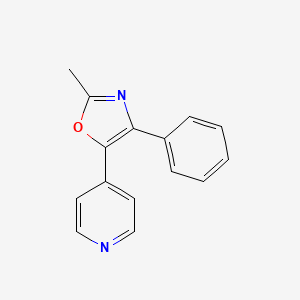
2-Methyl-4-phenyl-5-(4-pyridyl)oxazole
概要
説明
SC-68376 is a synthetic organic compound known for its potent, reversible, cell-permeable, ATP-competitive, and selective inhibition of p38 mitogen-activated protein kinase . This kinase plays a crucial role in cellular responses to stress and inflammation, making SC-68376 a valuable tool in scientific research.
科学的研究の応用
SC-68376 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of p38 mitogen-activated protein kinase, providing insights into the enzyme’s role in various chemical processes.
Biology: SC-68376 is employed in cell biology to investigate cellular responses to stress and inflammation, particularly in the context of signal transduction pathways.
Medicine: The compound is used in preclinical studies to explore potential therapeutic applications, particularly in diseases where p38 mitogen-activated protein kinase is implicated, such as inflammatory disorders and cancer.
作用機序
SC-68376 exerts its effects by selectively inhibiting p38 mitogen-activated protein kinase. It competes with ATP for binding to the kinase, thereby preventing the phosphorylation and activation of downstream targets. This inhibition disrupts the signaling pathways involved in cellular stress responses and inflammation, leading to reduced production of pro-inflammatory cytokines and other mediators .
将来の方向性
準備方法
The synthesis of SC-68376 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
化学反応の分析
SC-68376 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with target proteins.
Substitution: Substitution reactions can introduce different functional groups, allowing for the exploration of structure-activity relationships.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
SC-68376 is unique in its high selectivity and potency as a p38 mitogen-activated protein kinase inhibitor. Similar compounds include:
SB203580: Another p38 mitogen-activated protein kinase inhibitor, but with different selectivity and potency profiles.
VX-702: A potent inhibitor with a broader spectrum of kinase inhibition.
BIRB 796: Known for its strong inhibition of p38 mitogen-activated protein kinase, but with different pharmacokinetic properties.
Compared to these compounds, SC-68376 offers a distinct balance of potency, selectivity, and cell permeability, making it a valuable tool in both basic and applied research .
特性
IUPAC Name |
2-methyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-17-14(12-5-3-2-4-6-12)15(18-11)13-7-9-16-10-8-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWCZLOXTLWZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=NC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274457 | |
| Record name | SC-68376 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
318480-82-9 | |
| Record name | SC-68376 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

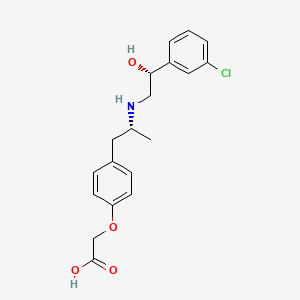
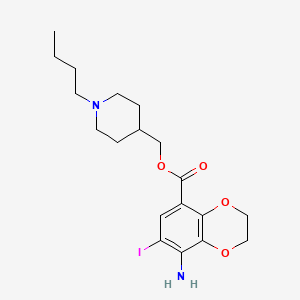
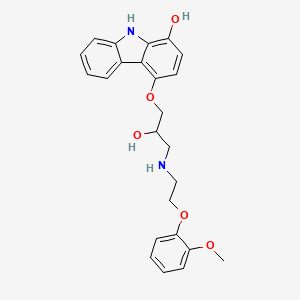

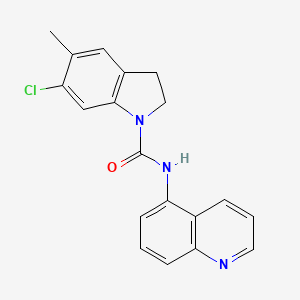
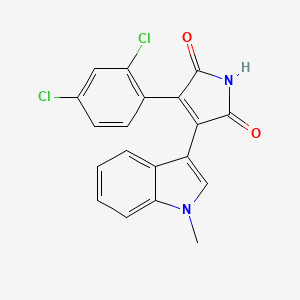
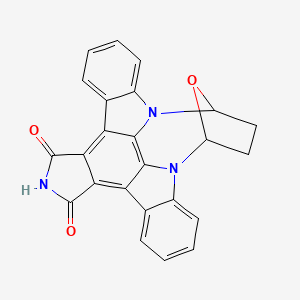
![methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate](/img/structure/B1680806.png)
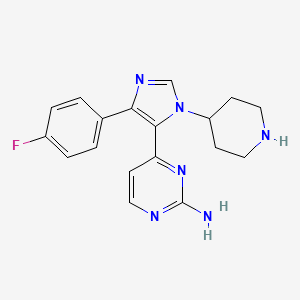
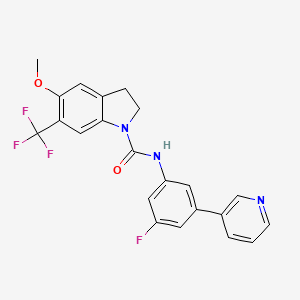
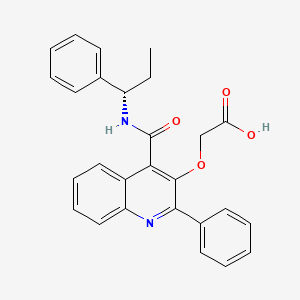
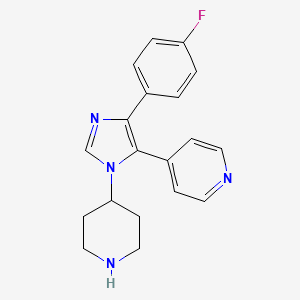
![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)
